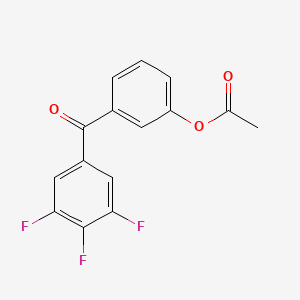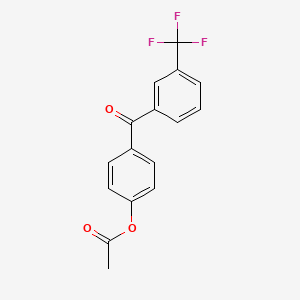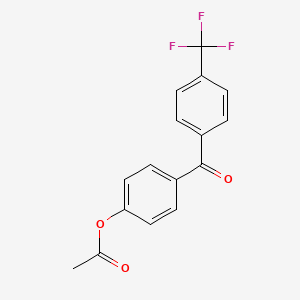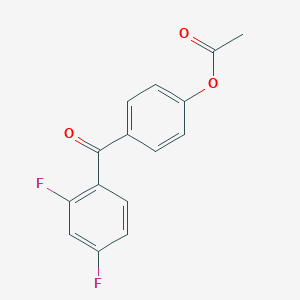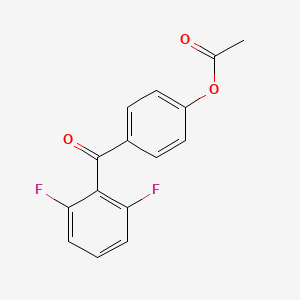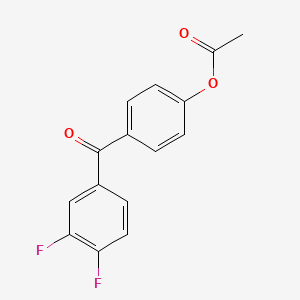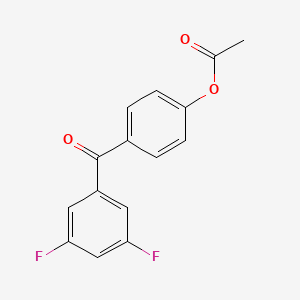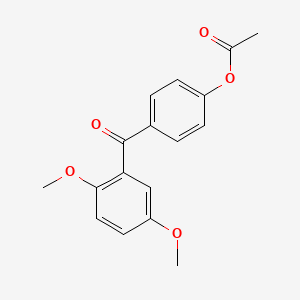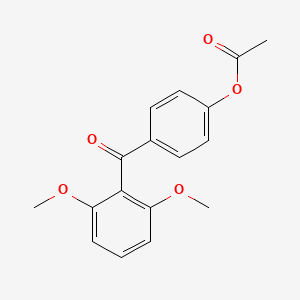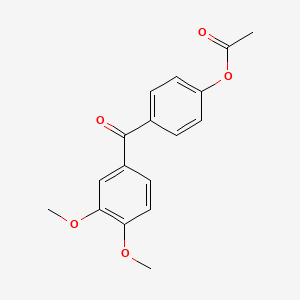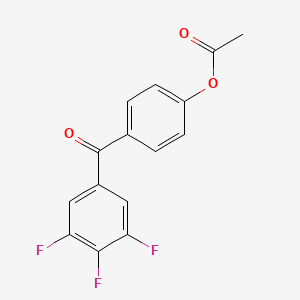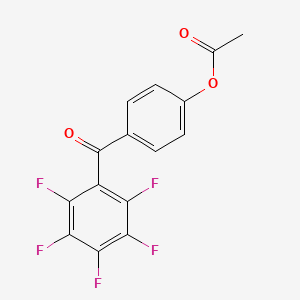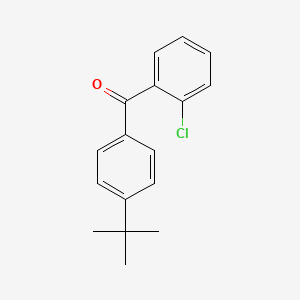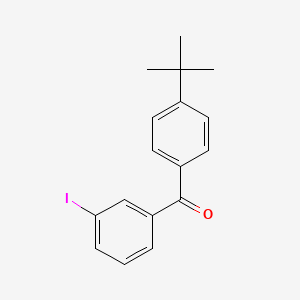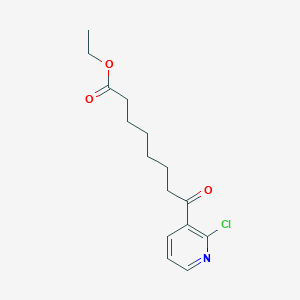
Ethyl 8-(2-chloro-3-pyridyl)-8-oxooctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 8-(2-chloro-3-pyridyl)-8-oxooctanoate is a complex organic compound. It likely contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .
Synthesis Analysis
The synthesis of such compounds often involves reactions like nucleophilic substitution or addition-elimination reactions . The exact synthesis pathway would depend on the specific structure and functional groups present in the compound.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and functional groups. Pyridine derivatives are known to undergo reactions like electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling .Applications De Recherche Scientifique
1. Technological and Scientific Prospection in Pharmaceutical and Nutraceutical Industries
Ethyl 8-(2-chloro-3-pyridyl)-8-oxooctanoate has garnered interest in the pharmaceutical and nutraceutical industries due to its anti-inflammatory, antioxidant, and neuroprotective activities. Technological and scientific prospection has highlighted its potential, though it remains relatively unexplored in these industries. Patents involving this compound focus on therapeutic applications, including treatment of mycobacterial infections, cosmetic uses, and neuroprotective activity. The systematic review of literature indicates antioxidant, neuroprotective, anti-inflammatory, antimutagenic, antiapoptotic, antimutagenic, and antiproliferative activities (Cunha et al., 2019).
2. Neuroprotective Potential in Central Nervous System Disorders
Ethyl 8-(2-chloro-3-pyridyl)-8-oxooctanoate has shown promising neuroprotective potential for central nervous system disorders. As an FDA-approved biocompatible block copolymer, its applications in the pharmaceutical sector, particularly for stabilizing and emulsifying in cosmetics and pharmaceuticals, are well-established. This compound is being investigated for its potential in improving conditions like neurodegeneration due to its protective effects against traumatic brain injury, neurotoxicity, Parkinson’s disease, Amyotrophic lateral sclerosis (ALS), and ischemic/reperfusion injury from stroke (Chen et al., 2021).
3. In Vivo Nucleic Acid Delivery
Poly(ethylenimine) (PEI) derivatives of Ethyl 8-(2-chloro-3-pyridyl)-8-oxooctanoate have been recognized as favorable candidates for in vivo nucleic acid (NA) delivery due to their effectiveness and low cost. Although numerous derivatives and formulations have been explored, comprehensive reviews of the current status and unmet needs of related research are limited. It’s evident that this compound plays a significant role in stem cell- and RNA-based therapies, underscoring its potential in clinical applications (Lai, 2011).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 8-(2-chloropyridin-3-yl)-8-oxooctanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c1-2-20-14(19)10-6-4-3-5-9-13(18)12-8-7-11-17-15(12)16/h7-8,11H,2-6,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBJHCFVJRMCFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=C(N=CC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641798 |
Source


|
| Record name | Ethyl 8-(2-chloropyridin-3-yl)-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-(2-chloro-3-pyridyl)-8-oxooctanoate | |
CAS RN |
890100-61-5 |
Source


|
| Record name | Ethyl 8-(2-chloropyridin-3-yl)-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

